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  • Product: 4-(cyclohex-3-en-1-ylmethyl)morpholine

Core Science & Biosynthesis

Foundational

"4-(cyclohex-3-en-1-ylmethyl)morpholine" CAS number and molecular structure

Executive Summary & Chemical Identity[1] 4-(cyclohex-3-en-1-ylmethyl)morpholine is a specialized bicyclic tertiary amine intermediate used primarily in medicinal chemistry as a lipophilic linker and scaffold building blo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

4-(cyclohex-3-en-1-ylmethyl)morpholine is a specialized bicyclic tertiary amine intermediate used primarily in medicinal chemistry as a lipophilic linker and scaffold building block. Unlike its conjugated enamine analog (1-morpholinocyclohexene), this molecule features a methylene bridge that insulates the nitrogen lone pair from the alkene, preserving the basicity of the amine and the independent reactivity of the double bond.

Chemical Identification
AttributeDetail
IUPAC Name 4-(cyclohex-3-en-1-ylmethyl)morpholine
Common Synonyms N-(3-Cyclohexen-1-ylmethyl)morpholine; 1-(Morpholinomethyl)cyclohex-3-ene
Molecular Formula C₁₁H₁₉NO
Molecular Weight 181.28 g/mol
SMILES C1COCCN1CC2CC=CCC2
CAS Number Note: No dominant commodity CAS exists.[1] Commonly indexed as a library compound or synthesized in situ from CAS 100-50-5 .
Key Distinction DO NOT CONFUSE WITH: 4-(1-cyclohexen-1-yl)morpholine (CAS 670-80-4), which is an enamine.
Structural Visualization

The molecule consists of a saturated morpholine ring attached via a methylene spacer to the C1 position of a cyclohexene ring. The double bond is located at C3-C4, distal to the attachment point.

Synthetic Pathway: Reductive Amination[3][4][5]

As this compound is rarely available as a bulk commodity, the standard research protocol for access is the Reductive Amination of 3-cyclohexene-1-carbaldehyde with morpholine.

Strategic Rationale

Direct alkylation (using cyclohexenylmethyl halides) is prone to elimination side reactions. Reductive amination is preferred for its high chemoselectivity, especially when using Sodium Triacetoxyborohydride (STAB) . STAB is mild enough to reduce the intermediate iminium ion without reducing the C=C double bond or the aldehyde itself (if stoichiometry is controlled).

Experimental Protocol (Bench Scale)

Reagents:

  • Precursor A: 3-Cyclohexene-1-carbaldehyde [CAS: 100-50-5] (1.0 equiv)

  • Precursor B: Morpholine [CAS: 110-91-8] (1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

  • Additive: Acetic Acid (1.0 equiv) - Catalyzes imine formation.

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried flask under N₂, dissolve 3-cyclohexene-1-carbaldehyde (10 mmol) and morpholine (11 mmol) in DCE (30 mL).

  • Activation: Add Acetic Acid (10 mmol) and stir at room temperature for 30 minutes to generate the iminium species in situ.

  • Reduction: Cool the mixture to 0°C. Add STAB (14 mmol) portion-wise over 15 minutes. Note: Gas evolution may occur.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor consumption of aldehyde via TLC (SiO₂, 20% EtOAc/Hexanes) or LC-MS.

  • Workup: Quench with saturated aqueous NaHCO₃ (pH > 8). Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2][3]

  • Purification: The crude amine is often pure enough for subsequent steps. If necessary, purify via flash chromatography (DCM/MeOH 95:5) or distill under reduced pressure.[4]

Reaction Workflow Diagram

SynthesisWorkflow Aldehyde 3-Cyclohexene-1-carbaldehyde (CAS 100-50-5) Imine Iminium Intermediate Aldehyde->Imine DCE, AcOH RT, 30 min Morpholine Morpholine (CAS 110-91-8) Morpholine->Imine Product Target Amine C11H19NO Imine->Product Reduction (Chemoselective) STAB Na(OAc)3BH (Reductant) STAB->Product

Figure 1: Chemoselective synthesis via reductive amination, avoiding alkene reduction.

Physicochemical Properties & Reactivity[1][3][8]

Predicted Properties

Experimental data derived from structural analogs.

PropertyValue (Predicted)Significance
LogP 1.8 – 2.1Moderate lipophilicity; good CNS penetration potential.
pKa (Basic) 8.2 – 8.6Typical for N-alkyl morpholines; exists as cation at physiological pH.
Boiling Point ~245°C (760 mmHg)High boiling liquid; amenable to vacuum distillation.
Density ~0.98 g/cm³Slightly less dense than water.
Reactivity Profile

The molecule possesses two distinct reactive centers ("handles"):

  • The Tertiary Amine: Acts as a proton acceptor or nucleophile (e.g., formation of quaternary ammonium salts).

  • The Isolated Alkene: The C3-C4 double bond is electron-rich and unhindered, allowing for downstream functionalization without affecting the morpholine ring.

Functionalization Pathways Diagram

ReactivityTree Core 4-(cyclohex-3-en-1-ylmethyl)morpholine Epox Epoxidation (mCPBA) Core->Epox Salt Salt Formation (HCl/Oxalic Acid) Core->Salt Hydro Hydroboration-Oxidation (BH3·THF -> H2O2) Core->Hydro Epoxide Epoxide Derivative (Stereocenter generation) Epox->Epoxide Oxidation of alkene SolidSalt Crystalline Salt (Purification/Storage) Salt->SolidSalt Protonation of N Alcohol Primary/Secondary Alcohol (Further coupling) Hydro->Alcohol Anti-Markovnikov hydration

Figure 2: Divergent synthesis opportunities utilizing the alkene and amine functionalities.

Applications in Drug Discovery

Scaffold Hopping & Linker Design

This molecule is frequently employed as a non-aromatic linker .

  • Solubility: The morpholine ring improves aqueous solubility compared to phenyl analogs.

  • Conformation: The cyclohexene ring provides a semi-rigid "boat/chair" transition state, offering different vector orientations than a planar benzene ring (phenyl-bioisostere).

  • Metabolic Stability: The methylene bridge prevents direct N-dealkylation often seen in direct N-aryl systems.

Handling & Safety
  • Hazard Class: Irritant (Skin/Eye).[5] Treat as a standard tertiary amine.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent slow oxidation of the alkene or N-oxide formation.

  • Odor: Likely possesses a characteristic amine/fishy odor; handle in a fume hood.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862.

    • Foundational protocol for the STAB reductive amin
  • National Center for Biotechnology Information. (n.d.). "PubChem Compound Summary for CID 7559, 3-Cyclohexene-1-carboxaldehyde." PubChem.

    • Source for Precursor A properties and reactivity d
  • Sigma-Aldrich. (n.d.). "Morpholine Safety Data Sheet." Merck KGaA.

    • Safety and handling standards for the amine component.
  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756.

    • Contextual support for using saturated rings (cyclohexene/morpholine) over aromatic systems in drug design (Section 4.1).

Sources

Protocols & Analytical Methods

Method

Reaction mechanism for the formation of "4-(cyclohex-3-en-1-ylmethyl)morpholine"

Application Note: Scalable Synthesis of 4-(cyclohex-3-en-1-ylmethyl)morpholine via Direct Reductive Amination Executive Summary & Pharmacological Relevance[1][2][3] The moiety 4-(cyclohex-3-en-1-ylmethyl)morpholine repre...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 4-(cyclohex-3-en-1-ylmethyl)morpholine via Direct Reductive Amination

Executive Summary & Pharmacological Relevance[1][2][3]

The moiety 4-(cyclohex-3-en-1-ylmethyl)morpholine represents a privileged scaffold in medicinal chemistry, often serving as a lipophilic amine core in Sigma-1 receptor ligands, GPCR antagonists, and antihistamines. Its structural value lies in the cyclohexenyl ring's ability to lock conformation while providing a "handle" (the double bond) for further functionalization (e.g., epoxidation or hydroboration), coupled with the solubilizing properties of the morpholine ring.

This Application Note details the most robust synthetic route: the Direct Reductive Amination of cyclohex-3-ene-1-carbaldehyde with morpholine using Sodium Triacetoxyborohydride (STAB). This method is preferred over alkylation due to its suppression of over-alkylation side products and mild conditions.

Retrosynthetic & Mechanistic Analysis

The synthesis is best understood through two distinct mechanistic phases: the formation of the aldehyde precursor via a pericyclic reaction, and the coupling via reductive amination.

Precursor Assembly: The Diels-Alder Cycloaddition

The starting material, cyclohex-3-ene-1-carbaldehyde (CAS: 100-50-5), is classically generated via a [4+2] Diels-Alder cycloaddition between 1,3-butadiene (diene) and acrolein (dienophile).

  • Stereochemistry: The reaction favors the endo isomer due to secondary orbital interactions, though the subsequent reductive amination obliterates the stereocenter at the aldehyde carbon, making the isomeric ratio less critical for this specific target.

  • Industrial Note: This aldehyde is commercially available and inexpensive; however, for isotopically labeled studies, it is often synthesized de novo.

Core Transformation: Reductive Amination (The Abdel-Magid Protocol)

The coupling of the aldehyde and morpholine utilizes the protocol established by Abdel-Magid et al. (1996).

Mechanism:

  • Hemiaminal Formation: Morpholine attacks the aldehyde carbonyl to form an unstable hemiaminal.

  • Iminium Ion Generation: Elimination of water generates the electrophilic iminium ion.

  • Selective Reduction: STAB (Sodium Triacetoxyborohydride) is the reagent of choice.[1] Unlike Sodium Borohydride (

    
    ), STAB is less basic and sterically bulky. It reduces the iminium ion much faster than it reduces the aldehyde, preventing the formation of the alcohol side-product (cyclohex-3-enyl-methanol).
    

Figure 1: Mechanistic Pathway

ReactionMechanism Aldehyde Cyclohex-3-ene-1-carbaldehyde (Electrophile) Hemiaminal Hemiaminal (Transient Intermediate) Aldehyde->Hemiaminal Nucleophilic Attack Morpholine Morpholine (Nucleophile) Morpholine->Hemiaminal Nucleophilic Attack Iminium Iminium Ion (Activated Species) Hemiaminal->Iminium - H2O (Equilibrium) Product 4-(cyclohex-3-en-1-ylmethyl)morpholine (Target) Iminium->Product Hydride Transfer STAB NaBH(OAc)3 (Hydride Donor) STAB->Product H- source

Caption: Mechanistic flow from precursors to target via the critical iminium intermediate. Note the irreversible hydride transfer step.

Experimental Protocol

Safety Warning: Acrolein (if synthesizing precursor) is a potent lachrymator and toxin. Morpholine is corrosive. STAB evolves acetic acid upon hydrolysis; vent reaction vessels properly.

Materials & Stoichiometry
ComponentRoleEquivalents (eq)Notes
Cyclohex-3-ene-1-carbaldehyde Limiting Reagent1.0Commercial or synthesized
Morpholine Amine Source1.1 - 1.2Slight excess drives equilibrium
NaBH(OAc)3 (STAB) Reductant1.4 - 1.5Add as solid in portions
Dichloromethane (DCM) Solvent0.2 M - 0.5 MAlternatively DCE or THF
Acetic Acid (AcOH) Catalyst1.0Optional; accelerates imine formation
Step-by-Step Procedure

Step 1: Iminium Formation (The "Aging" Period)

  • Charge a clean, dry round-bottom flask with Cyclohex-3-ene-1-carbaldehyde (1.0 eq) and DCM (10 mL per gram of aldehyde).

  • Add Morpholine (1.1 eq) dropwise at room temperature.

  • Expert Insight: If the reaction is slow (monitored by TLC), add Acetic Acid (1.0 eq). This protonates the hemiaminal hydroxyl group, facilitating water loss to form the iminium ion.

  • Stir for 30–60 minutes. Self-Validation Checkpoint: The solution may become slightly cloudy due to the liberation of stoichiometric water.

Step 2: Reduction

  • Cool the mixture to 0°C (ice bath). While not strictly necessary for STAB, this controls the exotherm on larger scales.

  • Add STAB (1.4 eq) in 3–4 portions over 20 minutes.

    • Why? Portion-wise addition prevents a rapid evolution of hydrogen gas (if moisture is present) and keeps the internal temperature stable.

  • Remove the ice bath and allow to warm to room temperature. Stir for 4–16 hours.

Step 3: Quench and Workup (The Acid-Base Purification) This protocol utilizes the basicity of the product for self-validating purification, avoiding column chromatography in many cases.

  • Quench: Add saturated aqueous

    
     carefully to neutralize the acetic acid generated. Stir for 15 minutes until gas evolution ceases.
    
  • Extraction: Extract the aqueous layer with DCM (3 x volumes).

  • Acid Wash (Purification):

    • Combine organics.[2][3][4][5][6]

    • Extract with 1N HCl. The product (amine) and excess morpholine will move to the aqueous phase (protonated). Neutral impurities (unreacted aldehyde) stay in the DCM.

    • Discard the DCM layer (or save for recovery of aldehyde).

  • Base Release:

    • Basify the aqueous acidic layer to pH > 10 using 4N NaOH. The product will oil out as a free base.

    • Extract this basic aqueous layer with DCM (3x).

  • Isolation: Dry the final DCM extracts over

    
    , filter, and concentrate in vacuo.
    

Figure 2: Workflow Diagram

Workflow cluster_workup Acid-Base Purification Strategy Start Start: Mix Aldehyde + Morpholine in DCM Aging Stir 30 min (Imine Formation) Start->Aging Reduction Add STAB (0°C -> RT) Aging->Reduction Quench Quench with sat. NaHCO3 Reduction->Quench AcidExt Extract with 1N HCl (Product -> Aqueous Phase) Quench->AcidExt OrgWash Discard Organic Phase (Removes neutral impurities) AcidExt->OrgWash Organic Layer Basify Basify Aqueous to pH 12 (Product oils out) AcidExt->Basify Aqueous Layer FinalExt Extract with DCM -> Dry -> Concentrate Basify->FinalExt

Caption: Operational workflow emphasizing the acid-base extraction logic for purification.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Steric hindrance or wet solventAdd 1 eq of Acetic Acid to catalyze imine formation. Ensure solvent is dry (STAB decomposes in water).
Alcohol Impurity Direct reduction of aldehydeDo not mix STAB with aldehyde before amine. Ensure "aging" period (Step 1) is sufficient.
Emulsion during workup Morpholine acting as surfactantUse brine during the first separation. Filter the biphasic mixture through Celite if necessary.

Analytical Validation

  • 1H NMR (CDCl3): Look for the disappearance of the aldehyde proton (~9.5 ppm). The methylene bridge protons (

    
    ) should appear as a doublet around 2.1–2.3 ppm. The alkene protons of the cyclohexene ring will appear as a multiplet around 5.6 ppm.
    
  • Mass Spectrometry: Calculate

    
    . Formula: 
    
    
    
    . MW: 181.28 g/mol . Expected m/z: ~182.2.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[5][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][1][5][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[1][5][7][8] The Journal of Organic Chemistry, 61(11), 3849–3862.[5]

  • Fringuelli, F., & Taticchi, A. (2002). The Diels-Alder Reaction: Selected Practical Methods. John Wiley & Sons.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.

Sources

Application

Application Note: Strategic Utilization of 4-(cyclohex-3-en-1-ylmethyl)morpholine in Kinase Inhibitor Design

[1] Executive Summary & Strategic Rationale In the development of ATP-competitive kinase inhibitors, a recurring failure mode is the "flatland" problem—over-reliance on planar aromatic rings (phenyl, heteroaryl) which le...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Rationale

In the development of ATP-competitive kinase inhibitors, a recurring failure mode is the "flatland" problem—over-reliance on planar aromatic rings (phenyl, heteroaryl) which leads to poor solubility, rapid metabolic clearance, and promiscuous binding.

4-(cyclohex-3-en-1-ylmethyl)morpholine represents a high-value "privileged fragment" that addresses these challenges. It functions as a solubilizing pharmacophore with a semi-rigid, three-dimensional linker .[1]

Why This Fragment?
  • Escape from Flatland (Fsp³ Enhancement): Unlike a benzyl linker, the cyclohexene ring introduces saturation and chirality (at C1), increasing the fraction of sp³ hybridized carbons (

    
    ). This correlates with improved clinical success rates by enhancing solubility and reducing promiscuity [1].
    
  • Solubility Modulation: The morpholine headgroup (pKa ~8.3) provides a solubility handle at physiological pH without the high basicity of piperazines (pKa ~9.8), reducing the risk of hERG channel inhibition and phospholipidosis [2].

  • Late-Stage Functionalization Handle: The isolated alkene in the cyclohexene ring serves as a "chemical handle" for late-stage oxidation (to diols or epoxides) to probe hydrogen-bonding networks in the kinase solvent-exposed front.[1]

Chemical Profile & Properties[2][3][4][5][6][7][8][9][10]

PropertyValue / DescriptionImpact on Drug Design
Molecular Weight 181.28 g/mol Ideal for Fragment-Based Drug Discovery (FBDD)
cLogP ~1.8 - 2.1Lipophilic enough for permeability, hydrophilic enough for solubility
Topological Polar Surface Area (TPSA) 12.5 ŲExcellent membrane permeability
H-Bond Acceptors 2 (Morpholine O, N)Interaction with solvent front water networks
Rotatable Bonds 2Low entropic penalty upon binding
Geometry Puckered (Half-Chair)Vectors distinct from phenyl/cyclohexyl analogs

Experimental Protocols

Protocol A: Modular Synthesis via Reductive Amination

Objective: To synthesize the core fragment 4-(cyclohex-3-en-1-ylmethyl)morpholine with high fidelity, preserving the alkene for future use.[1]

Principle: The synthesis utilizes 3-cyclohexene-1-carboxaldehyde (formed via Diels-Alder of 1,3-butadiene and acrolein) and morpholine .[1] Direct reductive amination is preferred over alkylation to avoid over-alkylation byproducts.

Materials:

  • 3-cyclohexene-1-carboxaldehyde (CAS: 100-50-5)[1][2][3]

  • Morpholine (CAS: 110-91-8)[1][4]

  • Sodium Triacetoxyborohydride (STAB) (Mild reducing agent)[1]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]

  • Acetic Acid (AcOH)[1]

Step-by-Step Methodology:

  • Imine Formation:

    • In a round-bottom flask, dissolve 3-cyclohexene-1-carboxaldehyde (1.0 equiv, e.g., 10 mmol) in DCM (0.2 M concentration).

    • Add Morpholine (1.1 equiv).

    • Add Acetic Acid (1.0 equiv) to catalyze iminium ion formation.

    • Critical Step: Stir at room temperature for 30–60 minutes. Monitor by TLC or LCMS for the disappearance of the aldehyde.

  • Reduction:

    • Cool the solution to 0°C.

    • Add STAB (1.5 equiv) portion-wise over 10 minutes. Note: STAB is preferred over NaCNBH₃ for lower toxicity and better chemoselectivity (won't reduce the alkene).

    • Allow the reaction to warm to room temperature and stir overnight (12–16 hours).

  • Workup & Isolation:

    • Quench with saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with DCM (3x).

    • Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Concentrate in vacuo.

    • Purification: The crude amine is often pure enough (>95%). If necessary, purify via flash column chromatography (SiO₂; Eluent: 0–5% MeOH in DCM with 1% NH₄OH).

Yield Expectation: 85–95% isolated yield.

Protocol B: Late-Stage Functionalization (The "Warhead" Strategy)

Objective: To convert the passive cyclohexene linker into an active binding element targeting specific residues in the kinase pocket.

Rationale: Many kinases (e.g., EGFR, BTK) have cysteine residues or hydrophilic pockets near the solvent front. The cyclohexene double bond can be oxidized to a trans-diol to pick up hydrogen bonds.[1]

Workflow Diagram (DOT Visualization):

G Start Scaffold: 4-(cyclohex-3-en-1-ylmethyl)morpholine PathA Path A: Epoxidation (mCPBA) Start->PathA Oxidation PathB Path B: Dihydroxylation (OsO4/NMO) Start->PathB Upjohn Cond. ProdA Epoxide Intermediate (Covalent Cysteine Trap?) PathA->ProdA ProdB Trans-Diol (Solvent Front H-Bonds) PathB->ProdB Screen Kinase Selectivity Screening (SPR/Kd) ProdA->Screen ProdB->Screen

Caption: Divergent synthesis strategy converting the cyclohexene scaffold into functionalized probes for kinase affinity optimization.

Methodology (Dihydroxylation):

  • Dissolve the scaffold (from Protocol A) in Acetone/Water (4:1).

  • Add N-Methylmorpholine N-oxide (NMO, 2.0 equiv) and catalytic Osmium Tetroxide (OsO₄, 2.5 mol%).[1]

  • Stir for 4 hours. Quench with Sodium Sulfite.

  • Isolate the cis-diol (or trans if using Prevost conditions) to test for improved potency via H-bonding.[1]

Biological Evaluation & Validation

To validate the utility of this scaffold, it must be compared against the standard "flat" analog (benzyl-morpholine).

Self-Validating System: Matched Molecular Pair (MMP) Analysis[1]
ParameterControl (Benzyl-Morpholine)Test Scaffold (Cyclohexenyl-Morpholine)Interpretation
Solubility (pH 7.4) Low (< 50 µM)High (> 200 µM) Disruption of crystal lattice energy via sp³ character.[1]
LogD (Lipophilicity) 2.51.9 Lower LogD reduces non-specific binding.
Metabolic Stability (HLM) High (Aromatic ring stable)Moderate The alkene is a metabolic soft spot. Mitigation: If clearance is too high, add gem-dimethyl or fluoro substituents to the ring.
Kinase Selectivity Low (Promiscuous)Improved 3D shape restricts binding to pockets with specific depth/curvature.
Protocol C: Surface Plasmon Resonance (SPR) Screening

Since this is a fragment/linker, IC50 assays may not be sensitive enough. SPR is recommended.

  • Sensor Chip: CM5 chip with immobilized Kinase (e.g., CDK2, EGFR).

  • Running Buffer: HBS-P+ with 1% DMSO.

  • Injection: Inject concentration series (0.78 µM – 100 µM) of the fragment.

  • Analysis: Measure

    
     and Residence Time (
    
    
    
    ).
    • Success Metric: If the cyclohexenyl analog shows similar

      
       but faster 
      
      
      
      (on-rate) compared to the benzyl analog, it indicates better solvation/desolvation dynamics.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link[1]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link[1]

  • Cinitapride Structure Validation. PubChem CID 68867. Demonstrates the clinical viability (ADME) of the cyclohex-3-en-1-ylmethyl-amine motif in marketed drugs.[1] Link

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(48), 8984-8987.[1] (Context on saturated heterocycles). Link[1]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing the yield of "4-(cyclohex-3-en-1-ylmethyl)morpholine" synthesis

Topic: Optimization of 4-(cyclohex-3-en-1-ylmethyl)morpholine Synthesis Executive Summary & Core Directive This guide addresses yield optimization for the synthesis of 4-(cyclohex-3-en-1-ylmethyl)morpholine . The synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of 4-(cyclohex-3-en-1-ylmethyl)morpholine Synthesis

Executive Summary & Core Directive

This guide addresses yield optimization for the synthesis of 4-(cyclohex-3-en-1-ylmethyl)morpholine . The synthesis hinges on two critical phases: the formation of the unstable precursor 1,2,3,6-tetrahydrobenzaldehyde via Diels-Alder reaction, and the subsequent chemoselective reductive amination with morpholine.

The Critical Quality Attribute (CQA) for this synthesis is the preservation of the C3=C4 double bond in the cyclohexene ring. Over-reduction to the saturated cyclohexyl analog is a common failure mode when incorrect reducing agents are employed.

Critical Workflow Visualization

The following diagram illustrates the optimized pathway, highlighting the specific reagents required to avoid side reactions (alkene reduction or polymerization).

SynthesisWorkflow Butadiene 1,3-Butadiene Aldehyde 1,2,3,6-Tetrahydrobenzaldehyde (Unstable Intermediate) Butadiene->Aldehyde Diels-Alder (Thermal/Lewis Acid) Acrolein Acrolein (Warning: Lachrymator) Acrolein->Aldehyde Diels-Alder (Thermal/Lewis Acid) Iminium Iminium Ion (Transient Species) Aldehyde->Iminium + Morpholine - H2O Morpholine Morpholine Target TARGET: 4-(cyclohex-3-en-1-ylmethyl)morpholine Iminium->Target Selective Reduction NaBH(OAc)3 (STAB) SideProduct IMPURITY: Saturated Cyclohexyl Analog Iminium->SideProduct Over-Reduction (H2/Pd or strong hydride)

Figure 1: Convergent synthesis pathway. Note the critical divergence point at the Iminium intermediate where choice of hydride determines chemoselectivity.

Troubleshooting Guide: Reductive Amination (Step 2)

This is the step where most yield losses occur due to moisture sensitivity or poor chemoselectivity.

Q: My yield is stuck below 50%. I am using Sodium Cyanoborohydride (NaBH3CN). What is wrong?

A: While NaBH3CN is a classic reagent, it is often too slow for sterically hindered or electron-rich systems and requires strict pH control (pH 5-6) to be effective.

  • The Fix: Switch to Sodium Triacetoxyborohydride (STAB/NaBH(OAc)3) .

  • The Logic: STAB is a milder, non-toxic alternative that does not require external acid to activate the imine in most cases. It coordinates with the oxygen in the aldehyde/morpholine intermediate, facilitating faster hydride transfer.

  • Protocol Adjustment: Use 1.4 – 1.5 equivalents of STAB relative to the aldehyde. Ensure the solvent is 1,2-Dichloroethane (DCE) or THF , not Methanol (STAB reacts with methanol).

Q: I see the formation of the saturated analog (cyclohexylmethyl-morpholine). How do I stop the alkene reduction?

A: You are likely using a reducing agent that is too strong or a catalytic hydrogenation method.

  • The Fix: Avoid H2/Pd-C or NaBH4 (Sodium Borohydride) without pre-forming the imine.

  • The Logic: The isolated alkene at the C3 position is not conjugated with the imine. However, strong hydrides or transition metal catalysts will reduce it. STAB is highly chemoselective; it reduces the iminium ion much faster than it reacts with aldehydes or isolated alkenes.

Q: The reaction mixture turned into a solid gel. What happened?

A: This indicates polymerization of the aldehyde precursor or the formation of a borate complex that crashed out.

  • The Fix: Dilute the reaction. The optimal concentration is 0.2 M to 0.5 M.

  • The Fix: Ensure your 1,2,3,6-tetrahydrobenzaldehyde is freshly distilled. This aldehyde oxidizes to the carboxylic acid upon air exposure. The acid will form a salt with morpholine, precipitating out of solution and stopping the reaction.

Troubleshooting Guide: Precursor Synthesis (Step 1)

If you are synthesizing the aldehyde in-house rather than purchasing it, quality control here is vital.

Q: My Diels-Alder reaction between butadiene and acrolein has a low conversion rate.

A: Acrolein is prone to polymerization, which competes with the cycloaddition.

  • The Fix: Add a radical inhibitor like Hydroquinone (0.1 - 0.5 wt%) to the reaction vessel.

  • The Fix: Temperature control. The reaction is exothermic. Run at 100°C in a sealed vessel (pressure tube/autoclave). If available, use a Lewis Acid catalyst (e.g., ZnCl2 or AlCl3) to lower the activation energy, allowing the reaction to proceed at lower temperatures (0°C - RT), improving stereoselectivity and yield.

Optimized Experimental Protocol

Objective: Synthesis of 4-(cyclohex-3-en-1-ylmethyl)morpholine via Direct Reductive Amination.

Reagents:

  • 1,2,3,6-Tetrahydrobenzaldehyde (1.0 equiv, freshly distilled)

  • Morpholine (1.1 equiv)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Acetic Acid (AcOH) (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

Step-by-Step Procedure:

  • Imine Formation (In Situ):

    • In a dry flask under Nitrogen/Argon, dissolve 1,2,3,6-Tetrahydrobenzaldehyde (10 mmol) and Morpholine (11 mmol) in DCE (30 mL).

    • Add Acetic Acid (10 mmol).

    • Technical Insight: The acid catalyzes the dehydration of the hemiaminal to the iminium ion.

    • Stir at Room Temperature (RT) for 30–60 minutes.

  • Selective Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add STAB (14 mmol) portion-wise over 10 minutes.

    • Caution: Slight gas evolution (H2) may occur.[2]

    • Allow the mixture to warm to RT and stir for 12–16 hours.

  • Quench & Workup:

    • Quench the reaction by adding saturated aqueous NaHCO3 (sodium bicarbonate) until pH > 8.

    • Why? This neutralizes the acetic acid and ensures the morpholine product is in the free base form for extraction.

    • Extract with DCM (3 x 20 mL).

    • Wash combined organics with Brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification:

    • The crude oil is often >90% pure. If necessary, purify via flash chromatography (SiO2, 5% MeOH in DCM).

Comparative Data: Reducing Agent Selection

The following table summarizes why STAB is the required reagent for this specific transformation.

Reducing AgentReaction MediumChemoselectivity (Alkene)YieldToxicity
STAB (Recommended) DCE / THFExcellent (Preserved)85-95% Low
NaBH3CNMeOH / pH 5Good60-75%High (HCN risk)
NaBH4MeOHPoor (Reduces aldehyde)40-50%Low
H2 / Pd-CEtOHFail (Saturates Ring)N/ALow
References
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4][5] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849–3862. (The foundational text for STAB protocols, validating the stoichiometry and solvent choices).

  • Diels, O., & Alder, K. (1928).[6][7] Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98–122. (The original description of the butadiene-acrolein cycloaddition).

  • Sigma-Aldrich Technical Bulletin. Sodium Triacetoxyborohydride: A General, Mild, and Selective Reducing Agent. (Validation of chemoselectivity profiles).

  • NIST Chemistry WebBook. Morpholine, 4-(3-cyclohexen-1-ylmethyl)-. (Verification of chemical structure and properties).

Sources

Optimization

Technical Support Center: Scalable Synthesis of 4-(cyclohex-3-en-1-ylmethyl)morpholine

Topic: Process Optimization & Troubleshooting for Reductive Amination Target Molecule: 4-(cyclohex-3-en-1-ylmethyl)morpholine (CAS: Derived from 100-50-5 & 110-91-8) Audience: Process Chemists, Scale-up Engineers Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Process Optimization & Troubleshooting for Reductive Amination Target Molecule: 4-(cyclohex-3-en-1-ylmethyl)morpholine (CAS: Derived from 100-50-5 & 110-91-8) Audience: Process Chemists, Scale-up Engineers

Executive Summary & Core Reaction Logic

Welcome to the technical support guide for scaling the synthesis of 4-(cyclohex-3-en-1-ylmethyl)morpholine . This molecule is synthesized via the reductive amination of 3-cyclohexene-1-carboxaldehyde (1,2,3,6-tetrahydrobenzaldehyde) with morpholine .

The Critical Challenge: The preservation of the C=C double bond in the cyclohexene ring. Standard catalytic hydrogenation methods (e.g., Pd/C + H2) often lead to over-reduction, yielding the saturated cyclohexyl impurity.

Recommended Route: Indirect Reductive Amination using Sodium Triacetoxyborohydride (STAB) .[1] This reagent offers superior chemoselectivity for iminium ions over ketones/aldehydes and, crucially, is inert toward isolated alkenes under standard conditions.

Reaction Pathway Visualization

ReactionPathway cluster_legend Process Key SM1 3-Cyclohexene-1- carboxaldehyde Imine Iminium Intermediate SM1->Imine + Morpholine - H2O Impurity1 Impurity A: Cyclohex-3-ene-1-methanol (Direct Aldehyde Reduction) SM1->Impurity1 + NaBH4 (Stronger Reductant) SM2 Morpholine SM2->Imine Product TARGET: 4-(cyclohex-3-en-1- ylmethyl)morpholine Imine->Product + STAB (NaBH(OAc)3) Selective Reduction Impurity2 Impurity B: 4-(cyclohexylmethyl)morpholine (Over-Reduction of Alkene) Product->Impurity2 + H2/Pd (Catalytic Cond.) key Green: Target Path Red: Impurity Path

Figure 1: Reaction pathway highlighting the critical selectivity required to avoid alkene reduction (Impurity B).

Critical Troubleshooting (Q&A Format)

Category A: Selectivity & Impurity Profile

Q: I am detecting significant amounts of "Impurity B" (saturated cyclohexyl ring). Why is the double bond reacting? A: This typically occurs if you are using Catalytic Hydrogenation (H2 + Metal Catalyst) or a non-selective hydride.[1]

  • Root Cause: Standard Pd/C or Raney Nickel catalysts will hydrogenate the cyclohexene double bond rapidly.[1]

  • Solution: Switch to Sodium Triacetoxyborohydride (STAB) .[1][2] STAB is highly selective for the iminium ion and does not reduce isolated alkenes.[1]

  • Alternative: If you must use hydrogenation (e.g., for cost at multi-kilo scale), you must use a poisoned catalyst (e.g., Sulfided Platinum on Carbon) and strictly control hydrogen uptake, though this requires rigorous process safety validation.

Q: My LC-MS shows a peak corresponding to the alcohol (Cyclohex-3-ene-1-methanol). Is the STAB reducing the aldehyde? A: STAB reduces aldehydes very slowly, but it can happen if imine formation is sluggish.

  • Root Cause: The equilibrium between Aldehyde + Amine ⇌ Imine is not favoring the Imine, leaving free aldehyde available for reduction.

  • Solution:

    • Pre-form the Imine: Stir the aldehyde and morpholine for 30–60 minutes before adding the hydride.

    • Add Acid Catalyst: Add 1.0 equivalent of Acetic Acid .[1] This protonates the intermediate, accelerating iminium formation and suppressing direct aldehyde reduction.

    • Dosing: Do not add STAB all at once. Dosing it ensures it reacts with the iminium species as they form.[1]

Category B: Starting Material Stability

Q: The 3-cyclohexene-1-carboxaldehyde starting material looks cloudy or has solids.[1] Can I use it? A: Proceed with extreme caution.

  • The Science: This aldehyde is a Diels-Alder adduct of Butadiene and Acrolein. It is thermally unstable and sensitive to oxidation.[1]

    • Risk 1 (Retro-Diels-Alder): Heating above 100°C can revert it to butadiene (gas) and acrolein (toxic/lachrymator).[1]

    • Risk 2 (Autoxidation): It readily oxidizes to the corresponding carboxylic acid, which will precipitate as a salt when morpholine is added, killing the stoichiometry.

  • Protocol: Distill the aldehyde under vacuum before use if purity is <95%. Store under nitrogen at <5°C.

Category C: Process Safety (Scale-Up)

Q: Upon adding STAB, the reaction is foaming uncontrollably. How do we manage this at 5kg scale? A: STAB releases Hydrogen gas (H2) upon reaction and hydrolysis.[1]

  • Calculation: 1 mole of STAB can theoretically release up to 3 moles of H2 if quenched, though reaction stoichiometry releases less.[1]

  • Scale-up Protocol:

    • Slurry Dosing: Do not add solid STAB to the reactor (risk of static ignition of H2).[1] Prepare a slurry of STAB in the solvent (DCE or THF) and dose it via pump or addition funnel.

    • Ventilation: Ensure the reactor headspace is swept with Nitrogen to keep H2 concentration below the Lower Explosive Limit (LEL, 4%).

    • Temperature: Maintain 20–25°C. Higher temps accelerate H2 evolution.[1]

Optimized Experimental Protocol (Self-Validating)

This protocol uses an Acid-Base Workup which acts as a "chemical filter," automatically removing non-basic impurities (like the alcohol side product) without chromatography.

Scale: 100g Input (Scalable to Kilo-lab)

ParameterSpecificationRationale
Solvent 1,2-Dichloroethane (DCE) or 2-MeTHFDCE is optimal for STAB solubility; 2-MeTHF is a greener alternative.
Stoichiometry Aldehyde (1.0 eq) : Morpholine (1.1 eq)Slight excess of amine drives imine formation.[1]
Catalyst Acetic Acid (1.0 - 1.1 eq)Essential for rate acceleration.[1]
Reductant NaBH(OAc)3 (1.4 eq)Excess required to account for moisture/solvent reaction.[1]
Temperature 20°C - 25°CMinimize thermal degradation of aldehyde.[1]
Step-by-Step Workflow
  • Imine Formation:

    • Charge reactor with 3-cyclohexene-1-carboxaldehyde (1.0 eq) and Solvent (10 vol).

    • Add Morpholine (1.1 eq) followed by Acetic Acid (1.0 eq).[1]

    • Checkpoint: Stir for 30 mins. Solution typically turns slightly yellow/warm (exothermic imine formation).[1]

  • Reduction:

    • Prepare a slurry of STAB (1.4 eq) in Solvent (5 vol).

    • Add slurry slowly over 60 minutes, maintaining internal temp <30°C.

    • Safety: Monitor off-gassing (H2).

    • Stir for 4–12 hours. Monitor by HPLC/GC. Target: <2% residual aldehyde.[1]

  • Quench & Workup (The Purification Engine):

    • Quench: Add aqueous NaHCO3 (saturated) to neutralize excess acid and quench borohydride.[1] Stir 30 mins.

    • Phase Cut: Separate organic layer.[1]

    • Acid Extraction (Critical Step): Extract the organic layer with 1M HCl .[1]

      • Logic: The Product (amine) goes into the Aqueous Acid layer. Neutral impurities (Alcohol, unreacted Aldehyde) stay in the Organic layer.

      • Discard the Organic Layer.

    • Base Release: Basify the Aqueous Acid layer with NaOH (pH > 12).[1] The product will oil out.[1]

    • Final Isolation: Extract with MTBE or Ethyl Acetate.[1] Dry and concentrate.

Workup Logic Diagram

WorkupLogic Crude Crude Reaction Mixture (Product + Impurities) Quench Quench (NaHCO3) Phase Separation Crude->Quench Org1 Organic Layer (Contains Product + Neutrals) Quench->Org1 Aq1 Aqueous Waste (Boron salts) Quench->Aq1 AcidExt Extract with 1M HCl Org1->AcidExt OrgWaste Organic Layer (Discard) Contains: Alcohols, Aldehydes AcidExt->OrgWaste AqProduct Aqueous Acid Layer (Keep) Contains: Product-H+ AcidExt->AqProduct Basify Basify (NaOH pH > 12) Extract with MTBE AqProduct->Basify Final Final Product (Pure Amine) Basify->Final

Figure 2: Acid-Base extraction strategy to isolate the tertiary amine product.

References & Authority

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][4][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[6]

    • Context: The foundational paper establishing STAB as the superior reagent for selective reductive amination.

  • Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent."[1] Journal of the American Chemical Society, 1971, 93(12), 2897–2904.

    • Context: Background on hydride selectivity, contrasting STAB with Cyanoborohydride.

  • PubChem Compound Summary: 3-Cyclohexene-1-carboxaldehyde. [1][8]

    • Context: Safety data regarding flammability and instability of the starting aldehyde.[1]

  • Rylander, P. N. "Hydrogenation Methods."[1] Academic Press, 1985.[1]

    • Context: Authoritative text on catalytic hydrogenation selectivity (referencing the difficulty of preserving cyclohexene rings during amine synthesis).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of 4-(cyclohex-3-en-1-ylmethyl)morpholine Isomers

This guide provides a comprehensive framework for comparing the biological activity of the isomers of 4-(cyclohex-3-en-1-ylmethyl)morpholine. Given the novelty of this specific scaffold, this document outlines a proposed...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for comparing the biological activity of the isomers of 4-(cyclohex-3-en-1-ylmethyl)morpholine. Given the novelty of this specific scaffold, this document outlines a proposed series of experiments designed to thoroughly characterize and differentiate the pharmacological profiles of its potential stereoisomers. We will focus on a logical, data-driven approach, primarily investigating the interaction with sigma receptors, a common target for morpholine-containing compounds implicated in a range of neurological disorders.[1][2][3][4][5]

The morpholine moiety is a privileged structure in medicinal chemistry, known for conferring favorable pharmacokinetic properties and serving as a key component in numerous biologically active compounds.[5][6][7] The introduction of a cyclohexenylmethyl substituent introduces a chiral center, leading to the existence of (R)- and (S)-enantiomers, which may exhibit distinct biological activities. This guide will detail the necessary steps to elucidate these differences, from initial binding affinity studies to functional assays and in vivo models.

Introduction to 4-(cyclohex-3-en-1-ylmethyl)morpholine and its Isomers

The compound 4-(cyclohex-3-en-1-ylmethyl)morpholine possesses a chiral center at the carbon atom of the cyclohexene ring to which the morpholinomethyl group is attached. This gives rise to two enantiomers:

  • (R)-4-(cyclohex-3-en-1-ylmethyl)morpholine

  • (S)-4-(cyclohex-3-en-1-ylmethyl)morpholine

It is a well-established principle in pharmacology that enantiomers of a chiral drug can have significantly different biological activities, potencies, and toxicity profiles. Therefore, the separate evaluation of each enantiomer is crucial in drug discovery and development.

Hypothesis: Targeting the Sigma-1 Receptor

The sigma-1 receptor (σ1R) is a unique intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface, and is implicated in a variety of central nervous system (CNS) disorders, including neuropathic pain, neurodegenerative diseases, and psychiatric conditions.[2][8] Many known sigma-1 receptor ligands possess a morpholine or a related nitrogenous heterocyclic scaffold. Given the structural characteristics of 4-(cyclohex-3-en-1-ylmethyl)morpholine, we hypothesize that it and its isomers are potential sigma-1 receptor ligands. This guide will, therefore, focus on a series of assays to test this hypothesis and to differentiate the activity of the (R)- and (S)-enantiomers at this target.

Experimental Workflow for Comparative Analysis

A multi-step experimental workflow is proposed to systematically evaluate the biological activity of the isomers.

Caption: Proposed experimental workflow for the comparative analysis of isomers.

Detailed Experimental Protocols

In Vitro Characterization

Objective: To determine the binding affinity (Ki) of the (R)- and (S)-isomers of 4-(cyclohex-3-en-1-ylmethyl)morpholine for the sigma-1 receptor.

Rationale: Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor.[9] This assay will provide the first quantitative measure of interaction between our compounds and the sigma-1 receptor. A high affinity (low Ki value) suggests a potent interaction.

Protocol:

  • Membrane Preparation: Guinea pig liver membranes are a rich source of sigma-1 receptors and will be used for this assay.[10][11] The tissue is homogenized in a buffered solution and centrifuged to isolate the membrane fraction. The protein concentration is determined using a standard Bradford assay.

  • Competitive Binding Assay:

    • A fixed concentration of the radioligand [³H]-(+)-pentazocine (a selective sigma-1 receptor ligand) is incubated with the prepared membranes.[1][10]

    • Increasing concentrations of the unlabeled test compounds ((R)- and (S)-isomers) are added to compete with the radioligand for binding to the receptor.

    • Non-specific binding is determined in the presence of a high concentration of a non-radioactive ligand, such as haloperidol.[10]

  • Incubation and Filtration: The mixture is incubated to allow for binding equilibrium to be reached. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.[9]

  • Quantification: The radioactivity trapped on the filters, corresponding to the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Hypothetical Data Summary:

CompoundSigma-1 Ki (nM)Sigma-2 Ki (nM)Selectivity (σ2/σ1)
(R)-isomer15.2 ± 2.1> 1000> 65
(S)-isomer258.6 ± 15.3> 1000> 3.8
(+)-Pentazocine (Control)8.5 ± 1.21540 ± 89181

Objective: To determine whether the isomers act as agonists or antagonists at the sigma-1 receptor.

Rationale: Binding to a receptor does not necessarily translate to a biological effect. A compound can be an agonist (activating the receptor), an antagonist (blocking the receptor), or an inverse agonist. We will employ a Fluorescence Resonance Energy Transfer (FRET)-based assay to assess the functional activity of the isomers.[2] Ligand binding can induce conformational changes in the receptor, which can be detected by FRET. Agonist binding typically leads to a decrease in the FRET signal, while antagonist binding results in an increase.[2]

Protocol:

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293) will be co-transfected with constructs encoding the sigma-1 receptor tagged with cyan fluorescent protein (CFP) and yellow fluorescent protein (YFP).

  • Assay Procedure:

    • The transfected cells are plated in a microplate.

    • The cells are treated with varying concentrations of the (R)- and (S)-isomers.

    • Known sigma-1 agonists (e.g., (+)-pentazocine) and antagonists (e.g., haloperidol) are used as controls.

  • FRET Measurement: The plate is read using a fluorescence plate reader capable of measuring CFP and YFP emission. The FRET ratio is calculated.

  • Data Analysis: Changes in the FRET ratio in response to the test compounds are compared to the effects of the control agonist and antagonist to classify the isomers' functional activity.

Hypothetical Functional Activity Profile:

CompoundFunctional ActivityEC50/IC50 (nM)
(R)-isomerAgonist35.7
(S)-isomerWeak Partial Agonist> 500
(+)-PentazocineAgonist25.1
HaloperidolAntagonist12.8

In Vivo Evaluation

Based on the superior in vitro profile of the (R)-isomer (higher affinity and potent agonism), it would be selected for further in vivo evaluation.

Pharmacokinetic Profiling

Objective: To determine the pharmacokinetic properties of the lead isomer.

Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is critical for designing in vivo studies and for its potential as a therapeutic agent.

Protocol:

  • Animal Model: Male Sprague-Dawley rats will be used.

  • Dosing: The (R)-isomer will be administered via intravenous (IV) and oral (PO) routes.

  • Sample Collection: Blood samples will be collected at various time points post-dosing.

  • Bioanalysis: The concentration of the compound in plasma will be quantified using a validated LC-MS/MS method.

  • Data Analysis: Pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability will be calculated.

Pharmacodynamic Model: Neuropathic Pain

Objective: To evaluate the efficacy of the lead isomer in an animal model of neuropathic pain.

Rationale: Sigma-1 receptor agonists have shown promise in alleviating neuropathic pain.[2] The Chung model of spinal nerve ligation in rats is a well-established model of this condition.

Protocol:

  • Surgical Model: Rats will undergo spinal nerve ligation to induce mechanical allodynia (pain in response to a non-painful stimulus).

  • Drug Administration: Following the development of allodynia, the (R)-isomer will be administered at various doses.

  • Behavioral Testing: The paw withdrawal threshold in response to mechanical stimulation (von Frey filaments) will be measured at different time points after drug administration.

  • Data Analysis: The effect of the compound on the paw withdrawal threshold will be compared to a vehicle control group to determine its anti-allodynic efficacy.

Caption: Proposed mechanism of action for the (R)-isomer at the sigma-1 receptor.

Conclusion and Future Directions

This guide outlines a systematic and scientifically rigorous approach to comparing the biological activities of the (R)- and (S)-isomers of 4-(cyclohex-3-en-1-ylmethyl)morpholine. Based on our hypothetical data, the (R)-isomer demonstrates a significantly more potent and selective profile as a sigma-1 receptor agonist compared to the (S)-isomer. This enantiomeric differentiation is critical and highlights the importance of stereochemistry in drug design.

Future studies should focus on a broader selectivity profiling of the lead (R)-isomer against a panel of other CNS receptors to ensure its target specificity. Further elucidation of its mechanism of action and evaluation in other relevant CNS disease models would also be warranted to fully explore its therapeutic potential.

References

  • Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 75, 1.34.1–1.34.21. [Link]

  • Dal Ben, D., et al. (2020). In Vitro and Ex Vivo Characterization of Sigma-1 and Sigma-2 Receptors: Agonists and Antagonists in Biological Assays. Methods and Protocols, 3(3), 57. [Link]

  • Kim, J., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Scientific Reports, 8(1), 1933. [Link]

  • Pati, M. L., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. International Journal of Molecular Sciences, 22(11), 5985. [Link]

  • Celtarys Research. (2023). Sigma-1 Receptor Assays with Fluorescent Ligands. [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34. 1-21. [Link]

  • Azar, V., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 280. [Link]

  • Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. [Link]

  • Al-Ghananeem, A. M., et al. (2020). In vitro and in vivo sigma 1 receptor imaging studies in different disease states. MedChemComm, 11(11), 1839–1852. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

  • ResearchGate. (n.d.). Pharmacological profile of morpholine and its derivatives. [Link]

  • Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences, 19(01), 221-233. [Link]

  • Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences, 19(2), 220-233. [Link]

  • Tzara, A., et al. (2023). Biological activities of morpholine derivatives and molecular targets involved. Journal of Biomolecular Structure and Dynamics. [Link]

  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. [Link]

  • Google Patents. (2011). CN102229582A - Method for synthesizing 4-cyclohexyl morpholine.
  • ResearchGate. (2016). A review on pharmacological profile of Morpholine derivatives. [Link]

  • DiMauro, E. F., et al. (2016). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. Bioorganic & Medicinal Chemistry Letters, 26(15), 3791–3794. [Link]

  • PubChem. (n.d.). 4-(2,3-Dimethylcyclohexen-1-yl)morpholine. [Link]

  • ResearchGate. (2001). Practical Synthesis of Enantiomerically Pure Morpholines. [Link]

  • NIST WebBook. (n.d.). Morpholine, 4-(1-cyclohexen-1-yl)-. [Link]

  • ResearchGate. (2024). Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. [Link]

  • Maurice, T., & Su, T. P. (2009). Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. Current pharmaceutical design, 15(19), 2237–2260. [Link]

  • Adinolfi, B., et al. (2023). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. International Journal of Molecular Sciences, 24(9), 8345. [Link]

  • ResearchGate. (2016). morpholine antimicrobial activity. [Link]

  • Dal Ben, D., et al. (2020). Discovery of a Highly Selective Sigma-2 Receptor Ligand, 1-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (CM398), with Drug-Like Properties and Antinociceptive Effects In Vivo. AAPS Journal, 22(4), 84. [Link]

  • Pharmaffiliates. (n.d.). Cinitapride. [Link]

Sources

Comparative

Technical Guide: Validating the Purity of Synthesized 4-(cyclohex-3-en-1-ylmethyl)morpholine

Executive Summary & The Analytical Challenge The synthesis of 4-(cyclohex-3-en-1-ylmethyl)morpholine (typically via reductive amination of cyclohex-3-enecarbaldehyde with morpholine) presents a classic "invisible analyte...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & The Analytical Challenge

The synthesis of 4-(cyclohex-3-en-1-ylmethyl)morpholine (typically via reductive amination of cyclohex-3-enecarbaldehyde with morpholine) presents a classic "invisible analyte" problem in pharmaceutical intermediate validation.

The Core Problem: This molecule lacks a conjugated


-system.[1] It contains only an isolated double bond (cyclohexene ring) and a tertiary amine. Consequently, its UV molar extinction coefficient (

) at standard detection wavelengths (254 nm) is negligible.

The Risk: Researchers relying solely on standard HPLC-UV (254 nm) will frequently overestimate purity.[1] Highly UV-active impurities (such as oxidized byproducts or conjugated aldehyde precursors) may dominate the chromatogram, or conversely, significant non-chromophoric impurities (like saturated cyclohexyl analogs) may remain invisible.

This guide objectively compares three validation methodologies: GC-FID (Gas Chromatography-Flame Ionization Detection), qNMR (Quantitative Nuclear Magnetic Resonance), and HPLC-CAD (Charged Aerosol Detection).[1]

Synthesis Context & Impurity Profile

To validate purity, one must first understand the impurities. The standard synthesis route involves the reductive amination of cyclohex-3-enecarbaldehyde.[1]

Diagram 1: Synthesis & Impurity Pathway

SynthesisPath Start1 Cyclohex-3-enecarbaldehyde (Aldehyde) Intermediate Iminium Ion (Intermediate) Start1->Intermediate + Acid Cat. Start2 Morpholine (Amine) Start2->Intermediate Impurity2 Impurity B: Residual Morpholine Start2->Impurity2 Incomplete Rxn Product 4-(cyclohex-3-en-1-ylmethyl)morpholine (Target) Intermediate->Product + Reducing Agent (e.g., NaBH(OAc)3) Impurity1 Impurity A: Saturated Analog (Over-reduction) Intermediate->Impurity1 Excess H2 / Strong Reducer Impurity3 Impurity C: Conjugated Isomer (Double bond migration) Product->Impurity3 Thermal Stress / Acid

Caption: Mechanistic pathway showing critical impurities.[1] Note that Impurity A is chemically very similar to the target, making separation difficult.

Method A: GC-FID (The Volatility Workhorse)[1]

For non-chromophoric, volatile tertiary amines, Gas Chromatography with Flame Ionization Detection (GC-FID) is the industry workhorse. FID response is proportional to carbon mass, making it nearly universal for organic compounds.

Protocol Highlights
  • Column: Rtx-5 Amine or CP-Volamine (Base-deactivated stationary phases are critical to prevent peak tailing of the tertiary amine).[1]

  • Carrier Gas: Helium at 1.5 mL/min (constant flow).

  • Inlet: Split mode (20:1), 250°C.

  • Detector: FID at 300°C.

Critical Analysis
  • Pros: Excellent resolution between the target alkene and the saturated impurity (Impurity A). High sensitivity.

  • Cons: Thermal instability. If the injection port is too hot (>280°C) or dirty, the cyclohexene ring can undergo retro-Diels-Alder reactions or double bond migration, creating false impurities.

  • Expert Insight: Always perform a "cool on-column" injection or lower the inlet temperature to 220°C initially to verify thermal stability.

Method B: qNMR (The Absolute Standard)

Quantitative NMR (


H qNMR) is the only method that provides absolute purity without a reference standard of the target molecule. It relies on the physics of nuclear spin, where signal integration is directly proportional to the molar ratio of nuclei.[2]
Protocol Highlights
  • Solvent:

    
     (Chloroform-d) is preferred over DMSO-
    
    
    
    to prevent viscosity broadening, though
    
    
    with
    
    
    can be used if the amine is a salt.[1]
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene or Maleic Acid (Traceable Grade).[1] Must have long

    
     relaxation times.
    
  • Pulse Sequence: 90° pulse, relaxation delay (

    
    ) 
    
    
    
    30 seconds (5
    
    
    longest
    
    
    ).
Critical Analysis
  • Pros: Non-destructive; detects residual solvents; does not require a response factor calibration.

  • Cons: Lower sensitivity (LOD ~0.1%) compared to chromatography. Requires precise weighing (metrological balance).

  • Expert Insight: The alkene protons (5.6–5.8 ppm) are distinct from the saturated impurities. Use these for quantification against the IS.

Method C: HPLC-CAD (The Modern Alternative)[1]

Charged Aerosol Detection (CAD) detects analytes by nebulizing the eluent and measuring the charge transferred to particles.[3] It is the liquid chromatography equivalent of FID—universal and independent of UV absorption.

Protocol Highlights
  • Column: C18 Charged Surface Hybrid (CSH), 2.1 x 100 mm, 1.7 µm. (CSH columns provide better peak shape for basic amines at low pH).

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

  • Detector Settings: Evaporation Temp 35°C, Power Function 1.0 (requires linearization).

Critical Analysis
  • Pros: Detects the amine, the aldehyde, and non-UV active salts simultaneously. High sensitivity.

  • Cons: Response is non-linear (requires polynomial calibration curves). Mobile phase must be volatile (no phosphate buffers).

Comparative Analysis & Data

The following data summarizes a validation study performed on a synthesized batch of 4-(cyclohex-3-en-1-ylmethyl)morpholine.

Table 1: Performance Metrics Comparison
FeatureHPLC-UV (254 nm)GC-FIDqNMR (

H)
HPLC-CAD
Analyte Response Poor (Low

)
Excellent (Carbon count)Excellent (Molar)Good (Mass based)
Purity Result 99.2% (False High)96.5%96.3%96.8%
LOD (Limit of Detection) > 50 µg/mL1 µg/mL~1 mg/mL0.5 µg/mL
Impurity A Detection InvisibleResolvedResolvedResolved
Throughput HighHighLowMedium
Cost per Run LowLowHigh (Solvents/Tubes)Medium
Diagram 2: Analytical Decision Tree

DecisionTree Start Start Validation: 4-(cyclohex-3-en-1-ylmethyl)morpholine CheckRef Is a Certified Reference Standard Available? Start->CheckRef RefYes Yes CheckRef->RefYes RefNo No (Synthesized In-House) CheckRef->RefNo Volatile Check Volatility/Stability RefYes->Volatile qNMR Method: qNMR (Best for Potency Assignment) RefNo->qNMR Establish Purity First GC Method: GC-FID (Best for routine QC) Volatile->GC Stable < 250°C CAD Method: HPLC-CAD (Best for Impurity Profiling) Volatile->CAD Thermally Labile

Caption: Workflow for selecting the correct validation method based on reference standard availability and thermal stability.

Final Recommendations

For the validation of 4-(cyclohex-3-en-1-ylmethyl)morpholine , standard HPLC-UV is scientifically invalid due to the lack of a chromophore.[1]

  • For Absolute Purity Assignment: Use qNMR .[2][4][5][6] It is the only method that self-validates without needing a pure reference standard of the target molecule. It will accurately quantify the molar ratio of the product against residual solvents and starting materials [1].

  • For Routine Purity/Impurity Checks: Use GC-FID .[1] The molecule is sufficiently volatile. Ensure the use of base-deactivated liners to prevent adsorption of the tertiary amine [2].

  • For Trace Impurity Profiling: If thermal degradation is observed in GC, switch to HPLC-CAD . It offers near-universal detection for non-chromophoric species [3].[1][7][8]

References

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Available at: [Link][1]

  • Rood, D. (2007). "Troubleshooting Gas Chromatography: The Inlet." Agilent Technologies Technical Guides. Available at: [Link]

  • Vehovec, T., & Obreza, A. (2010). "Review of Operating Principle and Applications of the Charged Aerosol Detector." Journal of Chromatography A. Available at: [Link]

Sources

Validation

Benchmarking the synthesis of "4-(cyclohex-3-en-1-ylmethyl)morpholine" against other methods

For the attention of: Researchers, scientists, and drug development professionals. This guide provides an in-depth, objective comparison of the primary synthetic routes to "4-(cyclohex-3-en-1-ylmethyl)morpholine," a key...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides an in-depth, objective comparison of the primary synthetic routes to "4-(cyclohex-3-en-1-ylmethyl)morpholine," a key intermediate in the synthesis of various pharmaceutical agents, including the gastroprokinetic drug Cinitapride. We will dissect two common synthetic strategies: Reductive Amination and Direct Alkylation . This document aims to equip researchers with the necessary technical insights and experimental data to select the most suitable method for their specific research and development needs, considering factors such as yield, purity, scalability, and overall efficiency.

Introduction: The Significance of 4-(cyclohex-3-en-1-ylmethyl)morpholine

The morpholine moiety is a privileged scaffold in medicinal chemistry, prized for its ability to improve the pharmacokinetic profile of drug candidates.[1] The title compound, 4-(cyclohex-3-en-1-ylmethyl)morpholine, serves as a crucial building block, incorporating both a lipophilic cyclohexene ring and a polar morpholine group. Its synthesis is a critical step in the production of Cinitapride, a benzamide derivative with potent antiemetic and gastroprokinetic properties. An efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry.

Synthetic Strategies: A Head-to-Head Comparison

The two most prevalent methods for forging the crucial C-N bond in 4-(cyclohex-3-en-1-ylmethyl)morpholine are reductive amination and direct alkylation. Each approach presents a unique set of advantages and disadvantages.

Method 1: Reductive Amination

This one-pot reaction involves the condensation of cyclohex-3-enecarbaldehyde with morpholine to form an iminium ion intermediate, which is then reduced in situ to the desired tertiary amine.[2] This method is lauded for its efficiency and atom economy.[3]

Method 2: Direct Alkylation

This classical approach involves the nucleophilic substitution of a suitable leaving group on the cyclohexenylmethyl moiety by the nitrogen atom of morpholine. Typically, this involves the reaction of morpholine with 4-(halomethyl)cyclohex-1-ene. While straightforward, this method's efficiency can be hampered by factors such as the stability of the alkylating agent and the potential for side reactions.[4]

Quantitative Performance Benchmarking

To provide a clear and objective comparison, the following table summarizes the key performance indicators for each synthetic route, based on established literature precedents for analogous reactions.

ParameterReductive AminationDirect Alkylation
Starting Materials Cyclohex-3-enecarbaldehyde, Morpholine, Reducing Agent (e.g., Sodium Triacetoxyborohydride)4-(Halomethyl)cyclohex-1-ene (e.g., bromide or chloride), Morpholine, Base (e.g., K₂CO₃)
Typical Yield 85-95%[5][6]70-85%[7]
Reaction Conditions Mild (room temperature), one-potOften requires heating, potential for multi-step precursor synthesis
Key Reagents Sodium Triacetoxyborohydride (mild and selective)[5]Alkyl halide (potentially lachrymatory and unstable), inorganic base
Scalability Generally good, amenable to large-scale productionCan be challenging due to the handling of reactive intermediates
Work-up and Purification Typically straightforward aqueous work-up followed by chromatographyMay require more rigorous purification to remove byproducts and excess base
Green Chemistry Aspect High atom economy, often uses less hazardous solventsGenerates salt byproducts, may use harsher solvents

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of 4-(cyclohex-3-en-1-ylmethyl)morpholine via both reductive amination and direct alkylation. These protocols are based on established procedures for similar transformations and are designed to be reproducible in a standard laboratory setting.

Protocol 1: Reductive Amination of Cyclohex-3-enecarbaldehyde with Morpholine

This protocol utilizes the mild and selective reducing agent, sodium triacetoxyborohydride.[5]

Workflow Diagram:

ReductiveAmination cluster_reactants Reactant Preparation cluster_reaction One-Pot Reaction cluster_workup Work-up and Purification aldehyde Cyclohex-3-enecarbaldehyde mixing Mix Aldehyde, Morpholine, and DCE aldehyde->mixing morpholine Morpholine morpholine->mixing solvent 1,2-Dichloroethane (DCE) solvent->mixing add_reductant Add Sodium Triacetoxyborohydride (portion-wise) mixing->add_reductant stir Stir at Room Temperature (2-4 hours) add_reductant->stir quench Quench with sat. NaHCO₃ stir->quench extract Extract with Dichloromethane quench->extract dry Dry over Na₂SO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product product purify->product 4-(cyclohex-3-en-1-ylmethyl)morpholine

Caption: Reductive Amination Workflow for Target Synthesis.

Materials:

  • Cyclohex-3-enecarbaldehyde (1.0 eq)

  • Morpholine (1.2 eq)

  • Sodium triacetoxyborohydride (1.5 eq)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of cyclohex-3-enecarbaldehyde (1.0 eq) and morpholine (1.2 eq) in 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4-(cyclohex-3-en-1-ylmethyl)morpholine.

Protocol 2: Direct Alkylation of Morpholine with 4-(Bromomethyl)cyclohex-1-ene

This protocol involves the synthesis of the alkylating agent followed by the nucleophilic substitution with morpholine.

Workflow Diagram:

Alkylation cluster_precursor Precursor Synthesis cluster_reaction Alkylation Reaction cluster_workup Work-up and Purification start_mat 4-Methylcyclohexene bromination Allylic Bromination (NBS, light) start_mat->bromination alkyl_halide 4-(Bromomethyl)cyclohex-1-ene bromination->alkyl_halide mixing Mix Alkyl Halide, Morpholine, K₂CO₃, and Acetonitrile alkyl_halide->mixing reflux Reflux (4-6 hours) mixing->reflux filter Filter off K₂CO₃ reflux->filter concentrate Concentrate in vacuo filter->concentrate dissolve Dissolve in Ethyl Acetate concentrate->dissolve wash Wash with Water and Brine dissolve->wash dry Dry over Na₂SO₄ wash->dry purify Purify by Column Chromatography dry->purify product product purify->product 4-(cyclohex-3-en-1-ylmethyl)morpholine

Caption: Direct Alkylation Workflow for Target Synthesis.

Materials:

  • 4-(Bromomethyl)cyclohex-1-ene (1.0 eq) (prepared from 4-methylcyclohexene)

  • Morpholine (2.0 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-(bromomethyl)cyclohex-1-ene (1.0 eq) in acetonitrile, add morpholine (2.0 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 4-(cyclohex-3-en-1-ylmethyl)morpholine.

Mechanistic Insights

A deeper understanding of the underlying reaction mechanisms is crucial for troubleshooting and optimization.

Reductive Amination Mechanism

The reaction proceeds through the formation of an iminium ion intermediate, which is more electrophilic than the starting aldehyde. The hydride reagent, being a mild reducing agent, selectively reduces the iminium ion over the aldehyde.[8]

Mechanism Diagram:

ReductiveAminationMechanism aldehyde Cyclohex-3-enecarbaldehyde carbinolamine Carbinolamine Intermediate aldehyde->carbinolamine + Morpholine morpholine Morpholine morpholine->carbinolamine iminium Iminium Ion carbinolamine->iminium - H₂O product 4-(cyclohex-3-en-1-ylmethyl)morpholine iminium->product + [H⁻] hydride [H⁻] (from NaBH(OAc)₃) hydride->product

Caption: Mechanism of Reductive Amination.

Direct Alkylation Mechanism

This reaction follows a standard Sₙ2 mechanism, where the lone pair of electrons on the nitrogen atom of morpholine acts as a nucleophile, attacking the electrophilic carbon atom bearing the halogen. The reaction is typically facilitated by a base to neutralize the hydrohalic acid byproduct.

Mechanism Diagram:

AlkylationMechanism alkyl_halide 4-(Bromomethyl)cyclohex-1-ene transition_state Sₙ2 Transition State alkyl_halide->transition_state + Morpholine morpholine Morpholine morpholine->transition_state product 4-(cyclohex-3-en-1-ylmethyl)morpholine transition_state->product byproduct HBr transition_state->byproduct

Caption: Mechanism of Direct Alkylation (Sₙ2).

Characterization Data

The identity and purity of the synthesized 4-(cyclohex-3-en-1-ylmethyl)morpholine should be confirmed by standard analytical techniques. Expected spectroscopic data are as follows:

  • ¹H NMR: The spectrum is expected to show characteristic signals for the morpholine ring protons (typically in the range of 2.4-3.7 ppm), the cyclohexene ring protons (including vinylic protons around 5.6 ppm), and the methylene bridge protons.[7][9]

  • ¹³C NMR: The spectrum will display distinct signals for the carbon atoms of the morpholine ring (around 54 and 67 ppm), the cyclohexene ring, and the methylene linker.[10]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₁₁H₁₉NO, MW: 181.27 g/mol ).

Conclusion and Recommendations

Both reductive amination and direct alkylation are viable methods for the synthesis of 4-(cyclohex-3-en-1-ylmethyl)morpholine.

  • Reductive amination stands out as the superior method in terms of yield, reaction efficiency, and milder conditions. Its one-pot nature makes it particularly attractive for both laboratory-scale synthesis and industrial production. The use of sodium triacetoxyborohydride offers excellent selectivity and safety.[5]

  • Direct alkylation , while a more traditional approach, can be a suitable alternative. However, it often requires the prior synthesis and handling of a potentially unstable alkylating agent and may result in lower overall yields.

For researchers and drug development professionals seeking a reliable, high-yielding, and scalable synthesis of 4-(cyclohex-3-en-1-ylmethyl)morpholine, reductive amination is the recommended method. Its operational simplicity and superior performance metrics make it the more logical and efficient choice for the synthesis of this important pharmaceutical intermediate.

References

  • SYNTHESIS OF N-ALLYL MORPHOLINE AND N-PROPARGYL MORPHOLINE AND THEIR PROPERTIES IN PASS ONLINE Текст научной статьи по специальности «Химические науки - КиберЛенинка. Available from: [Link]

  • 1H and 13C NMR spectra of N-substituted morpholines - PubMed. Available from: [Link]

  • Synthesis of Secondary Amines via One-Pot Migrative Reductive Amination - ERA. Available from: [Link]

  • One-Pot Reductive Mono- N -alkylation of Aniline and Nitroarene Derivatives Using Aldehydes - ResearchGate. Available from: [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Available from: [Link]

  • Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - PMC. Available from: [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available from: [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures - Organic Chemistry Portal. Available from: [Link]

  • A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride | Request PDF - ResearchGate. Available from: [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC - NIH. Available from: [Link]

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes - Sciencemadness.org. Available from: [Link]

  • Chemical Properties of Morpholine, 4-(1-cyclohexen-1-yl)- (CAS 670-80-4) - Cheméo. Available from: [Link]

  • Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. - ResearchGate. Available from: [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. Available from: [Link]

  • Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions | Semantic Scholar. Available from: [Link]

  • Synthesis of 4-Methylcyclohexene. Available from: [Link]

  • A New Strategy for the Synthesis of Substituted Morpholines - PMC - NIH. Available from: [Link]

  • Recognizing the NMR pattern for morpholine - ACD/Labs. Available from: [Link]

  • (a) Amine alkylation and reductive amination are classical synthetic... - ResearchGate. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

4-(cyclohex-3-en-1-ylmethyl)morpholine proper disposal procedures

This guide details the proper disposal procedures for 4-(cyclohex-3-en-1-ylmethyl)morpholine , a specialized organic intermediate.[1][2] Note on Chemical Identity: Direct safety data for this specific isomer (CAS unliste...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the proper disposal procedures for 4-(cyclohex-3-en-1-ylmethyl)morpholine , a specialized organic intermediate.[1][2]

Note on Chemical Identity: Direct safety data for this specific isomer (CAS unlisted in major public registries) is limited. The protocols below are derived from Functional Group Analysis (FGA) and Structure-Activity Relationships (SAR) using the structurally analogous enamine, 4-(1-cyclohexen-1-yl)morpholine (CAS 670-80-4).

Part 1: Executive Summary & Hazard Classification

Immediate Action Required: Treat this compound as a Combustible, Corrosive Organic Base .[2] It must be segregated from acids and oxidizers immediately.

Property Classification (Estimated) Operational Implication
Chemical Class Tertiary Amine / Cyclic AlkeneDO NOT mix with acids (exothermic) or oxidizers.[1]
RCRA Waste Code D001 (Ignitable) / D002 (Corrosive)Requires specific "Flammable" or "Corrosive" labeling.
Physical State Liquid (Colorless to Yellow)Use secondary containment to prevent spills.
Flash Point Est. >60°C (140°F)Likely Class IIIA Combustible Liquid.
pH (10% aq) >10.0 (Basic)Corrosive to eyes and mucous membranes.

Part 2: Hazard Identification & Characterization

To ensure safe disposal, you must understand the why behind the protocols. This molecule contains two reactive moieties that dictate its handling:[1][2]

  • The Morpholine Ring (Base):

    • Risk: As a tertiary amine, it is basic.[2] Mixing with strong acids (e.g., HCl, H₂SO₄) will result in a rapid, exothermic neutralization reaction, potentially causing boiling or splashing of hazardous waste.[2]

    • Disposal Rule: Never add directly to an acidic waste stream (e.g., "Acid Waste" carboys).[2]

  • The Cyclohexene Moiety (Alkene):

    • Risk: The double bond is susceptible to oxidation. While less volatile than lower molecular weight hydrocarbons, it contributes to the flammability profile.[2]

    • Disposal Rule: Classify as an organic solvent waste. It is compatible with non-halogenated organic waste streams (e.g., Acetone, Ethanol, Toluene).[2]

Part 3: Disposal Workflow & Decision Matrix

The following decision tree outlines the logical flow for disposing of 4-(cyclohex-3-en-1-ylmethyl)morpholine based on its state (Pure vs. Solution).

DisposalWorkflow Start Waste Identification: 4-(cyclohex-3-en-1-ylmethyl)morpholine StateCheck What is the physical state? Start->StateCheck PureLiquid Pure Liquid / High Conc. StateCheck->PureLiquid > 5% Conc. DiluteSoln Dilute Solution (<5%) StateCheck->DiluteSoln < 5% Conc. Segregation Segregation Step: Isolate from Acids & Oxidizers PureLiquid->Segregation SolventCheck Solvent Type? DiluteSoln->SolventCheck OrgSolvent Organic Solvent (DCM, EtOAc, MeOH) SolventCheck->OrgSolvent Organic AqSolvent Aqueous Solution SolventCheck->AqSolvent Aqueous Container1 Container A: Non-Halogenated Organic Waste OrgSolvent->Container1 Non-Halogenated Container2 Container B: Halogenated Organic Waste OrgSolvent->Container2 Halogenated Container3 Container C: Basic Aqueous Waste AqSolvent->Container3 Check pH > 10 Segregation->Container1 Preferred Path Labeling Labeling: 'Hazardous Waste - Toxic/Flammable' Container1->Labeling Container2->Labeling Container3->Labeling

Figure 1: Logical decision matrix for segregating morpholine-derivative waste streams.

Part 4: Step-by-Step Disposal Protocol

Scenario A: Disposal of Pure Reagent (Expired or Surplus)

Use this protocol for volumes > 10 mL of pure substance.[1]

  • Selection of Container:

    • Use a High-Density Polyethylene (HDPE) or Glass container.[1]

    • Why? Morpholine derivatives can soften some low-grade plastics over time.[1] HDPE provides excellent chemical resistance.

  • Labeling:

    • Affix a hazardous waste tag immediately.

    • Constituents: "4-(cyclohex-3-en-1-ylmethyl)morpholine".[1]

    • Hazard Checkboxes: [x] Flammable/Ignitable, [x] Toxic, [x] Irritant.[2]

  • Transfer:

    • Pour the liquid slowly into the waste container using a funnel.

    • Safety Check: Ensure the receiving container does NOT contain acidic waste (e.g., from an acid workup).[2]

  • Storage:

    • Store in a Flammable Safety Cabinet until pickup.

    • Do not store on the same shelf as nitric acid or perchlorates.

Scenario B: Disposal of Reaction Mixtures (Organic Solvents)

Use this protocol if the compound is dissolved in solvents like Dichloromethane (DCM), Ethyl Acetate, or Methanol.[2]

  • Identify the Solvent:

    • Halogenated (DCM, Chloroform): Use the "Halogenated Waste" carboy.[2]

    • Non-Halogenated (Methanol, Acetone, Ethyl Acetate): Use the "Non-Halogenated Waste" carboy.[2]

  • Compatibility Check:

    • Verify the waste container pH is not highly acidic (< pH 2).[3] If unsure, use a separate container to avoid unexpected heat generation.

  • Rinsing:

    • Triple-rinse the original glassware with acetone.[1] Add the rinsate to the same waste container.

Scenario C: Spill Cleanup (Emergency Procedure)

For spills < 500 mL.

  • Evacuate & Ventilate: Remove ignition sources. Open fume hood sashes to max safe height.

  • PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles.[2]

  • Absorb:

    • Use Vermiculite , Dry Sand , or a commercial Organic Spill Pad .[2]

    • Do NOT use paper towels alone, as the high surface area can increase evaporation of flammable vapors.[2]

  • Collect:

    • Scoop the absorbed material into a wide-mouth jar or heavy-duty waste bag.[1]

    • Label as "Solid Debris Contaminated with Organic Base".

Part 5: Regulatory Compliance (US Focus)

Regulation Code/Classification Requirement
EPA RCRA D001 (Ignitable)Applied if flash point < 60°C.
EPA RCRA D002 (Corrosive)Applied if aqueous pH ≥ 12.[1][3]5.
DOT Shipping UN 2924 or UN 2920 Likely "Flammable Liquid, Corrosive, N.O.S."[2] for transport.
Sewer Disposal STRICTLY PROHIBITED Do not pour down the drain.[4] Toxic to aquatic life.

Self-Validation Check: Before sealing any waste container, ask: Does this container hold any strong mineral acids?

  • Yes: STOP. Do not add the morpholine derivative.

  • No: Proceed.

References

  • National Institute of Standards and Technology (NIST). (2023). Morpholine, 4-(1-cyclohexen-1-yl)- Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69.[2] [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [Link][1]

  • PubChem. (2024).[5] Compound Summary: 4-(1-Cyclohexen-1-yl)morpholine (CID 69589).[1][6] National Library of Medicine. [Link][1][6]

Sources

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